Bag-1

説明

Bag-1 is a novel potent, non-peptidic bombesin receptor subtype-3 (BRS-3) agonist.

科学的研究の応用

分子シャペロン調節

Bag-1は、細胞ストレス応答の主要なオーケストレーターである70kDaヒートショックタンパク質(Hsp70)の共同シャペロンです。 . This compoundは、シャペロンに結合した変性タンパク質をプロテアソーム分解系に送達することを促進します。 .

アポトーシス調節

This compoundは、プログラム細胞死と呼ばれる細胞死のプロセスにおいて重要な役割を果たします。 . This compoundは、放射線または熱ショックによって誘発される細胞ストレスによるアポトーシス効果から細胞を保護することがあります。 .

タンパク質の再フォールディング

This compoundは、変性タンパク質をネイティブコンフォメーションに戻すプロセスであるタンパク質の再フォールディングに関与しています。 .

タンパク質分解

This compoundは、細胞内で不要になったタンパク質や損傷したタンパク質を分解するプロセスであるタンパク質分解に役割を果たします。 . This compoundは、小胞体関連分解(ERAD)に関与しており、これは誤ったタンパク質を小胞体から除去する品質管理機構です。 .

腫瘍形成

This compoundは、腫瘍形成と呼ばれる腫瘍形成のプロセスに関与しています。 . This compoundは、特定の種類のがん細胞で過剰発現していることが報告されています。 .

細胞増殖

This compoundは、細胞の成長と分裂による細胞数の増加をもたらすプロセスである細胞増殖を調節します。 .

Badのリン酸化

This compoundは、Bcl-2ファミリーの促進アポトーシスメンバーであるBadのリン酸化を刺激します。 . このプロセスは、細胞の生存を促進する可能性があります。

進化的な保存

This compoundは、酵母、植物、動物など、多くの生物で進化的に保存されています。 . これは、this compoundがさまざまな種にわたる細胞プロセスにおいて基本的な役割を果たしていることを示唆しています。 .

作用機序

Target of Action

Bag-1, also known as BRS-3 receptor agonist-2, primarily targets the Bombesin Receptor Subtype-3 (BRS-3) . BRS-3 is an orphan receptor that belongs to the bombesin-like peptide receptor family . Despite its sequence homology with other receptors in the family, BRS-3 has unique pharmacological properties and weak affinity for all known natural bombesin-like peptides .

Mode of Action

This compound acts as an agonist at the BRS-3 receptor . It binds to the receptor and triggers a response, enhancing the receptor’s activity . The augmentation of glucose-stimulated insulin secretion (GSIS) by this compound was completely blocked by U73122, a phospholipase C inhibitor , indicating that this compound’s action involves the activation of phospholipase C.

Biochemical Pathways

The activation of BRS-3 by this compound influences several biochemical pathways. One significant pathway is the regulation of glucose homeostasis . BRS-3 is closely related to the regulation of energy metabolism balance and glucose homeostasis, making it a potential target for the treatment of Type II diabetes . .

Pharmacokinetics

It has been found that this compound has poor ability to cross the blood-brain barrier . This suggests that small molecule agonists acting on peripheral BRS-3 receptors can still regulate blood glucose homeostasis and may avoid side effects associated with central action .

Result of Action

The activation of BRS-3 by this compound leads to several molecular and cellular effects. In vitro, this compound enhances GSIS in islets isolated from wild-type mice . In vivo, this compound reduces glucose levels during an oral glucose tolerance test in a BRS-3-dependent manner . These results suggest that this compound, through its action on BRS-3, promotes GSIS and improves glucose homeostasis.

Action Environment

The fact that this compound can regulate blood glucose homeostasis even without crossing the blood-brain barrier suggests that its action may be influenced by factors related to peripheral tissue distribution .

生化学分析

Biochemical Properties

Bag-1 interacts with a variety of cellular targets including Hsp70/Hsc70 chaperones, Bcl-2, nuclear hormone receptors, Akt, and Raf kinases . It enhances the anti-apoptotic effects of BCL2 and represents a link between growth factor receptors and anti-apoptotic mechanisms . The BAG domain of this compound interacts with the ATPase domain of Hsp70, accelerating the release of ADP and client protein from Hsp70 .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It regulates Hsp70 chaperone activity, apoptosis, and proliferation . In breast cancer cells, this compound forms complexes with B-Raf, C-Raf, and Akt, enhancing their phosphorylation and activation, leading to phosphorylation of the pro-apoptotic Bad protein at Ser112 and Ser136 . This causes Bad’s re-localization to the nucleus, inhibiting apoptosis in favor of cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It forms complexes with B-Raf, C-Raf, and Akt in breast cancer cells, enhancing their phosphorylation and activation . This ultimately leads to phosphorylation of the pro-apoptotic Bad protein at Ser112 and Ser136, causing Bad’s re-localization to the nucleus, and inhibits apoptosis in favor of cell survival .

Temporal Effects in Laboratory Settings

It is known that this compound plays a key role in many important cellular pathways including regulation of apoptosis, proliferation, cell migration, and transcription .

Dosage Effects in Animal Models

It is known that receptor-knockout studies show that animals develop diabetes, obesity, altered temperature control, and other CNS/Endocrine/GI changes .

Metabolic Pathways

This compound is involved in the regulation of many important cellular pathways including regulation of apoptosis, proliferation, cell migration, and transcription . It interacts with the ATPase domain of Hsp70, accelerating the release of ADP and client protein from Hsp70 .

Transport and Distribution

It is known that this compound is a multifunctional protein that interacts with a variety of cellular targets .

Subcellular Localization

This compound has different subcellular localizations and partly non-overlapping functions . The three major this compound isoforms have different subcellular localizations . For example, BAG-1S is largely located in the cytoplasm whilst BAG-1M partitions between the nucleus and cytoplasm .

特性

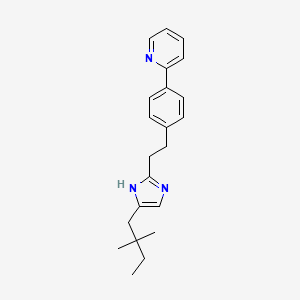

IUPAC Name |

2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3/c1-4-22(2,3)15-19-16-24-21(25-19)13-10-17-8-11-18(12-9-17)20-7-5-6-14-23-20/h5-9,11-12,14,16H,4,10,13,15H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAKRQOMAINQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC1=CN=C(N1)CCC2=CC=C(C=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648508 | |

| Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021937-07-4 | |

| Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is BAG-1 and what is its role in the cell?

A1: this compound is a multifunctional protein that acts as a co-chaperone for heat shock proteins (HSPs), primarily HSP70/HSC70. [] These chaperones are involved in protein folding, degradation, and trafficking, and this compound modulates their activity. This interaction influences a range of cellular processes, including apoptosis, proliferation, stress response, and hormone receptor function. [, ]

Q2: How does this compound interact with HSP70/HSC70?

A2: this compound interacts with HSP70/HSC70 through its C-terminal BAG domain. This domain binds to the ATPase domain of HSP70/HSC70, modulating its chaperone activity. [, ] Specifically, this compound stimulates the ATPase activity of HSP70, which promotes the release of client proteins from the chaperone. []

Q3: What are the consequences of this compound overexpression in cancer cells?

A3: this compound is frequently overexpressed in various cancers, including breast, lung, and prostate cancer. [, , ] This overexpression is associated with increased cell survival, proliferation, and resistance to chemotherapy. [, ] this compound overexpression can also contribute to tamoxifen resistance in breast cancer. [, ]

Q4: How does this compound affect steroid hormone receptor activity?

A5: this compound interacts with various steroid hormone receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone receptor (PR). [, , ] this compound can either enhance or inhibit the transcriptional activity of these receptors depending on the specific receptor and cellular context. For example, BAG-1L enhances AR function, [] while BAG-1L and BAG-1M inhibit the transcriptional activity of the PR. []

Q5: Can this compound be targeted therapeutically?

A6: Inhibiting this compound function is considered a potential therapeutic strategy for treating various cancers. [] Targeting the interaction between this compound and HSP70/HSC70 is particularly attractive. Small molecule inhibitors like thioflavin S (NSC71948) have shown promise in disrupting this interaction and inhibiting the growth of this compound-overexpressing cancer cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。